![molecular formula C12H9FN4S B2503113 3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852373-64-9](/img/structure/B2503113.png)
3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine is a derivative of pyridazine, which is a class of compounds known for their diverse applications in the field of agriculture as well as in pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential properties and uses. For instance, fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines have been synthesized and evaluated for their central nervous system (CNS) activity, showing mild stimulant effects . Additionally, pyridazine derivatives have been reported to possess various agrochemical uses, such as being molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators .
Synthesis Analysis
The synthesis of related fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines typically involves the condensation of 4-amino-(4H)-1,2,4-triazole with fluorinated beta-diketones in glacial acetic acid . Another related compound, 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine, was synthesized and labeled with carbon-14 for pharmacological studies, indicating the interest in labeling these compounds for absorption and metabolism studies .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be complex, with the potential for various substituents that can affect their physical and chemical properties. For example, the 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine compound was confirmed by single crystal X-ray structural analysis, which revealed intermolecular hydrogen bond interactions within the structure . These interactions were further analyzed using Hirshfeld surface analysis and 2D fingerprint plots to understand the percentage of each type of contact within the structure.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of pyridazine derivatives can be inferred. The presence of fluorine atoms in the structure can influence the reactivity due to their electronegativity, potentially affecting the compound's interaction with biological targets or other chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are characterized by various analytical techniques, including melting point determination, nitrogen analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and fluorine nuclear magnetic resonance (19F NMR) . These properties are crucial for understanding the behavior of the compounds in different environments and for their potential applications. The computational analysis, such as density functional theory (DFT) calculations, can also provide insights into the electronic structure of the compounds, as seen in the analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of 3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been extensively studied, demonstrating their potential in various scientific research areas. These compounds have been synthesized through various methods, including crystal structure characterization, Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks. These studies provide a foundational understanding of the molecular structure and properties of these compounds, making them subjects of interest for further biological and pharmaceutical applications (Sallam et al., 2021; Sallam et al., 2021).
Biological Activity
Investigations into the biological activities of this compound derivatives have revealed significant findings. These compounds have shown potential as cardiovascular agents, exhibiting coronary vasodilating and antihypertensive activities (Sato et al., 1980). Additionally, certain derivatives have been identified as nonsedating anxiolytics in rodents and primates, indicating a unique efficacy profile that distinguishes them from nonselective agonists (Atack et al., 2006).
Antitumor Activity
The antitumor activities of certain this compound derivatives have also been explored, with some compounds exhibiting moderate to excellent growth inhibition against various cancer cell lines (Bhat et al., 2009).
Agrochemical Applications
Moreover, the agrochemical applications of pyridazine derivatives, including those similar to this compound, have been investigated. These compounds are used in the agriculture field as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemical uses. Their synthesis, structure elucidation, and docking studies against fungi pathogens like Fusarium oxysporum highlight their potential in addressing agricultural challenges (Sallam et al., 2022).
Zukünftige Richtungen
The study and development of triazolopyridazine derivatives is an active area of research, given their potential biological activities . Future research could involve the synthesis and characterization of this compound, investigation of its biological activity, and optimization of its properties for potential applications.
Wirkmechanismus
Target of Action
Compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 can affect multiple biochemical pathways involved in cell proliferation and angiogenesis . This can lead to the inhibition of cancer cell growth and the induction of apoptosis .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of Action
The inhibition of c-Met and VEGFR-2 can lead to the inhibition of cancer cell growth and the induction of apoptosis . This can result in the reduction of tumor size and potentially the inhibition of metastasis .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4S/c1-18-11-7-6-10-14-15-12(17(10)16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCFNQOHQBHUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

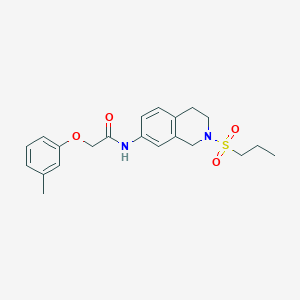
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2503033.png)
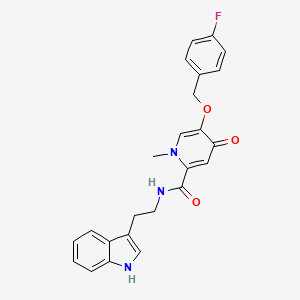
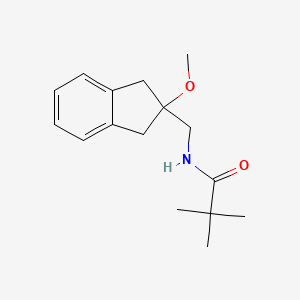
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2503039.png)
![Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2503040.png)


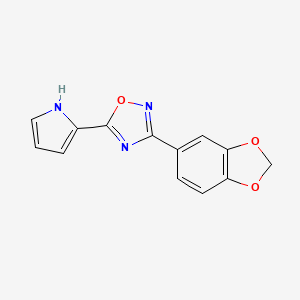
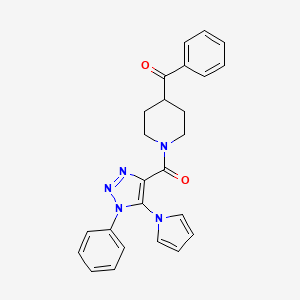

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)
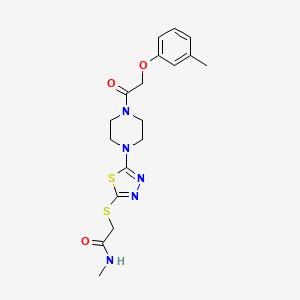
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)